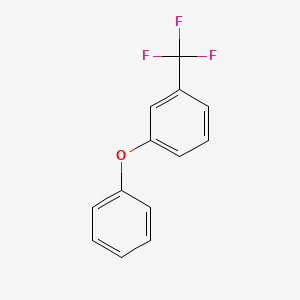

1-Phenoxy-3-(trifluoromethyl)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKLXFNNEBEKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546222 | |

| Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-58-5 | |

| Record name | 1-Phenoxy-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations

Electrophilic Aromatic Substitution on the Phenoxy and Trifluoromethylated Benzene (B151609) Rings

Electrophilic aromatic substitution (SEAr) on 1-Phenoxy-3-(trifluoromethyl)benzene is highly regioselective, a direct consequence of the directing effects of the trifluoromethyl and phenoxy groups. The two aromatic rings exhibit vastly different reactivities toward electrophiles.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the strong inductive effect of the highly electronegative fluorine atoms. libretexts.orgnih.gov This effect significantly deactivates the benzene ring to which it is attached, making it much less nucleophilic and therefore less reactive toward electrophiles compared to unsubstituted benzene. vanderbilt.eduyoutube.com

The deactivating nature of the -CF₃ group also governs the position of substitution. It is a meta-director. libretexts.orgyoutube.com This directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction.

Ortho and Para Attack: When an electrophile attacks the positions ortho or para to the -CF₃ group, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the trifluoromethyl group. This is a highly destabilized arrangement because the electron-withdrawing -CF₃ group intensifies the positive charge. libretexts.org

Meta Attack: In contrast, when the electrophile attacks the meta position, the positive charge in the resonance structures of the arenium ion is never placed on the carbon atom bearing the -CF₃ group. libretexts.org Although all positions on the ring are deactivated, the transition states leading to ortho and para products are higher in energy than the one leading to the meta product. libretexts.org Consequently, electrophilic substitution on the trifluoromethylated ring occurs preferentially at the meta positions.

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (-I) | Strongly Deactivating | Meta |

| -O-Aryl (Phenoxy) | Electron-Donating Resonance (+M), Electron-Withdrawing Inductive (-I) | Activating (by resonance) and Deactivating (by induction) | Ortho, Para |

The phenoxy group (-O-Ar) has a more complex influence on electrophilic aromatic substitution. The ether oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). wikipedia.orgyoutube.com This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus activating it toward electrophilic attack. youtube.comlumenlearning.com

This electron donation via resonance also stabilizes the arenium ion intermediate formed during ortho and para attack. An additional resonance structure can be drawn where the positive charge is delocalized onto the ether oxygen, which significantly lowers the activation energy for substitution at these positions. youtube.com

Reactions at the Ether Linkage

The ether bond in diaryl ethers is notably stable and resistant to cleavage. However, under specific conditions, this linkage can undergo transformations.

The cleavage of the C-O bond in ethers is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.org The mechanism involves the protonation of the ether oxygen to form a good leaving group (an alcohol). libretexts.org A nucleophile (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms.

However, diaryl ethers are generally unreactive to acidic cleavage because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack (both Sₙ1 and Sₙ2 pathways are unfavorable). libretexts.org Cleavage of the C(aryl)-O bond requires more specialized methods.

Modern synthetic chemistry has developed catalytic systems for this transformation. For instance, nickel-based catalysts in the presence of a reducing agent can effect the hydrogenolysis of diaryl ethers. kiku.dk In unsymmetrical diaryl ethers like this compound, cleavage is often regioselective, occurring preferentially at the C-O bond adjacent to the more electron-poor aryl ring. thieme-connect.de This suggests that cleavage would likely yield phenol (B47542) and 1,3-bis(trifluoromethyl)benzene.

| Reaction Type | Typical Reagents/Conditions | General Outcome for Diaryl Ethers | Plausible Products for this compound |

|---|---|---|---|

| Acidic Cleavage | HBr, HI (concentrated, high temp.) | Generally unreactive | No reaction |

| Reductive Cleavage (Hydrogenolysis) | Ni catalyst, H₂ or silanes | Cleavage to arene and phenol | Phenol and 1,3-bis(trifluoromethyl)benzene |

| Oxidative Cleavage | Peroxygenases, other strong oxidants | Cleavage to phenols and quinones | Phenol and derivatives of the trifluoromethylated ring |

The aromatic rings of diaryl ethers can be susceptible to oxidation, though this often requires potent oxidizing agents or enzymatic systems. Fungal peroxygenases, for example, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including alkyl aryl ethers. nih.gov The mechanism is believed to involve hydrogen abstraction, leading to the formation of aldehydes and phenols. nih.gov While specific studies on this compound are scarce, it is plausible that strong chemical oxidants could initiate similar radical pathways, potentially leading to ring-opened products or the formation of phenols and quinone-like structures.

The most significant reductive pathway for diaryl ethers is the reductive cleavage, or hydrogenolysis, of the C-O bond. As mentioned, nickel-catalyzed systems are effective for this transformation. kiku.dknih.gov Studies have shown that the combination of a nickel(0) precursor, an N-heterocyclic carbene (NHC) ligand, and a base can catalyze the hydrogenolysis of various diaryl ethers under just 1 bar of hydrogen gas. kiku.dk The reaction is selective for the C-O bond without reducing the aromatic rings. kiku.dk

Alternatively, transition-metal-free systems using reagents like triethylsilane in combination with a strong base (e.g., potassium tert-butoxide) can also achieve the reductive cleavage of diaryl ethers. researchgate.net These methods provide a pathway to convert stable aryl ethers into valuable arene and phenol building blocks. For this compound, this would involve the breaking of the ether linkage to form simpler aromatic compounds.

Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these reactions typically require the presence of a halogen substituent on one of the aromatic rings to enable the initial oxidative addition step to the palladium catalyst. The electronic nature of the trifluoromethyl group significantly influences the reactivity of the aryl halide in these transformations.

Palladium-Catalyzed Cross-Coupling of Fluorinated Aromatic Substrates

The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring generally enhances the reactivity of an aryl halide towards oxidative addition to a palladium(0) complex, a key step in many cross-coupling catalytic cycles. This is due to the increased electrophilicity of the carbon-halogen bond. While specific studies on the cross-coupling of halo-derivatives of this compound are not extensively documented in publicly available literature, the principles of well-established cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions can be applied to predict its behavior.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. For a hypothetical substrate like 1-bromo-3-phenoxy-5-(trifluoromethyl)benzene, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to proceed efficiently. The electron-deficient nature of the trifluoromethyl-substituted ring would facilitate the oxidative addition of the C-Br bond to the palladium(0) catalyst. The subsequent steps of transmetalation and reductive elimination would then lead to the formation of a new carbon-carbon bond.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the trifluoromethyl group would activate a halo-substituted this compound towards amination. The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the arylamine product. The choice of phosphine (B1218219) ligand is crucial in this reaction to promote the desired transformation and prevent side reactions. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. A halo-derivative of this compound would be a suitable substrate for this reaction. The catalytic cycle involves the oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.

To illustrate the conditions often employed for such transformations on related fluorinated aryl ethers, the following interactive data table provides representative conditions for palladium-catalyzed cross-coupling reactions of various aryl halides.

| Coupling Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | >95 |

| Buchwald-Hartwig | 1-Chloro-4-(trifluoromethyl)benzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 94 |

| Heck Reaction | 1-Iodo-3,3,3-trifluoropropane | 3-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 200 (Microwave) | 83 |

This table presents generalized conditions and yields for similar classes of compounds and should be considered illustrative for the potential reactivity of halo-substituted this compound.

Friedel-Crafts Reactions Involving Trifluoromethylated Building Blocks

The Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution, is significantly influenced by the electronic properties of the substituents on the aromatic ring. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect, making Friedel-Crafts reactions on the trifluoromethyl-substituted ring of this compound challenging. Conversely, the phenoxy group is an activating, ortho-, para-directing group. This dichotomy in substituent effects leads to predictable regioselectivity.

Friedel-Crafts Alkylation: Similar to acylation, Friedel-Crafts alkylation will also proceed on the activated phenoxy ring. The regioselectivity will again be governed by the ortho-, para-directing nature of the phenoxy group. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group further activates the ring. Careful control of reaction conditions, such as using a less reactive alkylating agent or controlling the stoichiometry, would be necessary to favor mono-alkylation. For electron-deficient arenes, specific catalytic systems and conditions have been developed to facilitate Friedel-Crafts type reactions. mt.combeilstein-journals.org

The following table summarizes the expected outcomes and necessary conditions for Friedel-Crafts reactions on this compound based on general principles of electrophilic aromatic substitution.

| Reaction Type | Expected Site of Reaction | Directing Group | Expected Regioselectivity | Probable Conditions |

| Acylation | Phenoxy-substituted ring | Phenoxy group | ortho, para (likely para favored) | Strong Lewis acid (e.g., AlCl₃), Acyl halide/anhydride (B1165640), Elevated temperature |

| Alkylation | Phenoxy-substituted ring | Phenoxy group | ortho, para | Lewis acid (e.g., AlCl₃ or FeCl₃), Alkyl halide, Controlled stoichiometry |

It is important to note that while these predictions are based on established chemical principles, the specific experimental outcomes for this compound may vary and would require empirical validation.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-Phenoxy-3-(trifluoromethyl)benzene. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the proton framework, carbon skeleton, and the specific nature of the trifluoromethyl group, respectively.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenoxy and the trifluoromethyl-substituted benzene (B151609) rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the ether oxygen.

The protons on the unsubstituted phenoxy ring (H-2', H-3', H-4', H-5', H-6') are expected to appear in the typical aromatic region of approximately 7.0-7.4 ppm. The protons on the trifluoromethyl-substituted ring (H-2, H-4, H-5, H-6) would also resonate in this region, but their chemical shifts would be further influenced by the meta-positioned CF₃ group. Protons ortho and para to the strongly electronegative CF₃ group would be shifted downfield. The coupling between adjacent protons (J-coupling) would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), allowing for the assignment of each signal to a specific proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.5 - 7.2 | Multiplet | Aromatic Protons |

| ~7.1 - 6.9 | Multiplet | Aromatic Protons |

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The spectrum of this compound will display signals for all 13 carbon atoms. The chemical shift of the carbon atom in the trifluoromethyl group (CF₃) is highly characteristic and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The quaternary carbon attached to the CF₃ group will also exhibit a quartet, but with a smaller coupling constant (²JCF). The carbons directly bonded to the ether oxygen (C-1 and C-1') will be shifted downfield. Data from analogous compounds such as 3-(trifluoromethyl)benzaldehyde (B1294959) suggest the CF₃ carbon appears around 123.5 ppm (q, J = 273.5 Hz) and the carbon it is attached to (C-3) is found around 131.8 ppm (q, J = 33.6 Hz). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~158 | Singlet | C-1' (C-O of phenoxy ring) |

| ~157 | Singlet | C-1 (C-O of substituted ring) |

| ~132 | Quartet (²JCF ≈ 33 Hz) | C-3 (C-CF₃) |

| ~130 - 117 | Multiple Singlets | Aromatic CH Carbons |

| ~124 | Quartet (¹JCF ≈ 273 Hz) | CF₃ |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for observing fluorine atoms. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and unambiguous signals. For this compound, the three equivalent fluorine atoms of the CF₃ group are expected to produce a single sharp signal. Based on data from numerous compounds containing a meta-trifluoromethylphenyl moiety, such as 1-methyl-3-(trifluoromethyl)benzene and 1-methoxy-3-(trifluoromethyl)benzene, this signal is anticipated to appear at approximately -63 ppm relative to an internal standard of CFCl₃. rsc.org The absence of coupling in the proton-decoupled spectrum confirms the CF₃ group is not adjacent to any other fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | Singlet | -CF₃ |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the analyte. For this compound (Molecular Formula: C₁₃H₉F₃O, Molecular Weight: 238.21 g/mol ), ESI-MS would be expected to show a prominent ion peak corresponding to the protonated molecule.

Table 4: Predicted ESI-MS Data for this compound

| m/z | Ion Species |

| 239.06 | [M+H]⁺ |

| 261.04 | [M+Na]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of volatile compounds like this compound and for confirming its identity. The gas chromatogram indicates the purity by showing a single major peak, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

In GC-MS, electron ionization (EI) is typically used, which is a higher-energy technique that causes fragmentation of the molecule. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 238. A very close structural analog, 3-(3-[Trifluoromethyl]phenoxy)benzaldehyde, shows a clear molecular ion in its EI spectrum. nist.gov Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the trifluoromethyl group.

Table 5: Predicted Major Fragments in the EI-MS of this compound

| m/z | Predicted Fragment |

| 238 | [C₁₃H₉F₃O]⁺ (Molecular Ion, M⁺) |

| 169 | [M - CF₃]⁺ |

| 145 | [C₇H₄F₃]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the chemical formula C13H9F3O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The calculated monoisotopic mass of this compound is 238.0605 Da. HRMS analysis would be expected to yield an experimental mass value extremely close to this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other potential elemental compositions.

Table 1: Theoretical Isotopic Mass of this compound

| Element | Number of Atoms | Isotope | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 13 | 12C | 12.0000 | 156.0000 |

| Hydrogen | 9 | 1H | 1.0078 | 9.0702 |

| Fluorine | 3 | 19F | 18.9984 | 56.9952 |

| Oxygen | 1 | 16O | 15.9949 | 15.9949 |

| Total | | | | 238.0602 |

Note: Slight variations in total mass may occur depending on the source of isotopic masses.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While a specific experimental spectrum for this compound is not widely available, the expected characteristic absorption bands can be predicted based on its functional groups. The presence of two aromatic rings, an ether linkage, and a trifluoromethyl group gives rise to a series of distinct vibrational frequencies.

Key expected absorption bands would include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm-1.

Aromatic C=C stretching: Multiple sharp bands are expected between 1600 cm-1 and 1450 cm-1, characteristic of the benzene rings.

Asymmetric C-O-C stretching: The diaryl ether linkage is expected to show a strong, characteristic band around 1240-1200 cm-1.

Symmetric C-O-C stretching: This vibration would likely appear in the 1070-1020 cm-1 region, though it can be weaker and less defined than the asymmetric stretch.

C-F stretching: The trifluoromethyl group will exhibit very strong absorption bands, typically in the range of 1350-1100 cm-1, which can sometimes overlap with other vibrations in this region.

Aromatic C-H out-of-plane bending: These bands, found below 900 cm-1, are indicative of the substitution pattern on the aromatic rings.

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | 1240 - 1200 | Strong |

| C-F Stretch (CF3) | 1350 - 1100 | Very Strong |

| Symmetric C-O-C Stretch | 1070 - 1020 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable structural information. For this compound, Raman spectroscopy would be useful for identifying vibrations of the carbon skeleton and symmetrically substituted groups.

Expected prominent Raman signals include:

Aromatic ring breathing modes: Strong, sharp peaks characteristic of the benzene rings, typically around 1000 cm-1.

Aromatic C=C stretching: These vibrations, also seen in FTIR, are generally strong in the Raman spectrum.

Symmetric C-O-C stretching: This mode, often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

CF3 symmetric stretching: This vibration may also be observable.

Table 3: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm-1) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1600 - 1580 | Strong |

| Symmetric C-O-C Stretch | 1070 - 1020 | Medium to Weak |

X-ray Diffraction Studies

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and can provide information about the unit cell parameters of a polycrystalline sample. Similar to the single-crystal data, there is no publicly available powder X-ray diffraction pattern for this compound. Consequently, characterization of its crystalline phases cannot be presented.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes, each offering distinct advantages based on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis, where a nonpolar stationary phase is paired with a polar mobile phase.

The presence of the trifluoromethyl (-CF3) group imparts unique properties to the molecule that influences its chromatographic behavior. mdpi.com The separation of fluorinated compounds can be optimized by careful selection of the stationary and mobile phases. nih.gov While standard C8 and C18 silica-based columns are widely used, specialized fluorinated stationary phases can offer alternative selectivity for mixtures containing multiple fluorinated species. chromatographyonline.com These phases can provide enhanced retention and resolution for fluorinated analytes compared to their non-fluorinated counterparts. chromatographyonline.com

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The elution order and retention time are governed by the interactions between the analyte, the stationary phase, and the mobile phase. For fluorinated compounds, using a fluorinated eluent like trifluoroethanol with a standard hydrogenated column (e.g., C8) can sometimes achieve optimal separation based on fluorine content. nih.gov Detection is commonly achieved using a UV-Vis detector, as the benzene rings in the molecule absorb ultraviolet light.

Purity analysis by HPLC involves developing a method that can separate the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. The peak area of this compound relative to the total area of all peaks in the chromatogram is used to calculate its purity.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on exact mobile phase composition (e.g., 8-12 minutes) |

Gas Chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. This compound, as a substituted diphenyl ether derivative, is amenable to GC analysis. This method is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process.

In GC, the sample is vaporized in a heated inlet and separated as it travels through a capillary column containing a stationary phase. The choice of stationary phase is critical for achieving good resolution. For aromatic compounds like phenoxybenzene derivatives, a nonpolar or medium-polarity column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, is typically effective. nih.govresearchgate.net

A temperature program, where the column oven temperature is gradually increased, is often used to ensure the efficient elution of components with different boiling points. The separated components are then detected, most commonly by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS is a powerful combination that provides both the retention time (a chromatographic parameter) and the mass spectrum (a structural fingerprint) of each component, allowing for confident identification of unknown impurities. jfda-online.com

Table 2: Representative GC-MS Conditions and Potential Impurities

| Parameter | Condition |

|---|---|

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane phase |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) |

| Potential Volatile Impurities | Phenol (B47542), 1-Bromo-3-(trifluoromethyl)benzene, Benzene |

Advanced Fluorine-Specific Analytical Techniques

Given the presence of the trifluoromethyl group, specialized analytical techniques that target the fluorine atom can provide valuable information that is unobtainable by conventional methods. These techniques are crucial for quantifying the total fluorine content and for surface characterization.

Total Fluorine (TF) analysis measures the entire fluorine content in a sample, including both organic and inorganic forms. Combustion Ion Chromatography (CIC) is a widely adopted and robust technique for this purpose. acs.org The CIC method involves the complete high-temperature combustion of the sample (typically at 900-1100 °C) in an oxygen-rich atmosphere. acs.org During this process, all organofluorine compounds, including this compound, are mineralized, converting the covalently bound fluorine into hydrogen fluoride (B91410) (HF) gas. acs.org This gas is then trapped in an aqueous absorption solution, where it dissolves to form fluoride ions (F⁻). The concentration of these fluoride ions is subsequently quantified with high sensitivity and selectivity by ion chromatography. shimadzu.comlabcompare.com A key advantage of CIC is its ability to provide a total measure of all fluorine-containing species, which is useful for mass balance analysis. chromatographyonline.com

Another, though less common, technique for total fluorine determination is Particle-Induced Gamma-Ray Emission Spectroscopy (PIGE). PIGE is a non-destructive nuclear analysis technique that involves bombarding the sample with a high-energy proton beam. This excites the fluorine nuclei, which then decay by emitting characteristic gamma rays. The energy of these gamma rays is specific to fluorine, and their intensity is proportional to the fluorine concentration in the sample.

Table 3: Comparison of TF Determination Techniques

| Technique | Principle | Sample State | Advantages | Limitations |

|---|---|---|---|---|

| Combustion Ion Chromatography (CIC) | High-temperature combustion to form HF, followed by quantification of F⁻ by ion chromatography. acs.org | Solid, Liquid | High sensitivity, well-established for environmental and industrial samples. shimadzu.com | Destructive, does not distinguish between organic and inorganic fluorine without pre-treatment. chromatographyonline.com |

| Particle-Induced Gamma-Ray Emission Spectroscopy (PIGE) | Nuclear reaction induced by a proton beam causes emission of fluorine-specific gamma rays. | Solid | Non-destructive, rapid. | Requires a particle accelerator, less common for routine analysis. |

Extractable Organic Fluorine (EOF) analysis is a method used to quantify the fraction of total fluorine that is part of organic molecules and can be extracted from a sample matrix using a solvent. researchgate.netnih.gov This technique is particularly relevant for environmental and biological samples but is also applicable in industrial quality control to isolate and measure specific organofluorine compounds.

The EOF method involves a sample preparation step, typically Solid-Phase Extraction (SPE), to isolate the organofluorine compounds from the sample matrix. phenomenex.com This extraction step is crucial as it also serves to remove any inorganic fluoride (e.g., fluoride salts) that may be present, ensuring that the subsequent measurement is specific to organically bound fluorine. nih.gov After extraction and concentration, the solvent is evaporated, and the residue is analyzed for its fluorine content, usually by Combustion Ion Chromatography (CIC). researchgate.net The result provides a measure of the total concentration of all extractable organofluorine substances, including this compound.

Table 4: General Workflow for EOF Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | Homogenization of the sample in an appropriate solvent. | To create a uniform mixture for extraction. |

| 2. Extraction | Passing the sample through a Solid-Phase Extraction (SPE) cartridge. | To isolate organofluorine compounds and remove inorganic fluoride. phenomenex.com |

| 3. Elution & Concentration | Washing the SPE cartridge with a solvent to elute the target analytes, followed by evaporation to concentrate the sample. | To recover the analytes of interest and increase detection sensitivity. |

| 4. Analysis | Analyzing the concentrated extract using Combustion Ion Chromatography (CIC). | To quantify the total amount of organically bound fluorine. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. researchgate.net

When analyzing a sample containing this compound, XPS can provide a detailed fingerprint of the surface chemistry. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification.

More importantly, the exact binding energy is sensitive to the chemical environment of the atom. This "chemical shift" is particularly pronounced for carbon atoms bonded to highly electronegative elements like fluorine. kpi.ua In this compound, the carbon atom of the -CF3 group will exhibit a significantly higher binding energy in the C 1s spectrum compared to the carbons of the aromatic rings or any adventitious hydrocarbon contamination. semanticscholar.org This allows for the unambiguous identification and quantification of the trifluoromethyl group on a surface. The F 1s and O 1s spectra provide further confirmation of the elemental composition.

Table 5: Expected XPS Binding Energies for this compound

| Core Level | Functional Group | Approximate Binding Energy (eV) | Comment |

|---|---|---|---|

| C 1s | C-C / C-H (Aromatic) | ~284.8 eV | Reference binding energy for aromatic carbons. |

| C-O (Ether Linkage) | ~286.0 - 286.5 eV | Shifted to higher energy due to bonding with electronegative oxygen. | |

| -CF₃ | ~292 - 293 eV | Large chemical shift due to the strong electron-withdrawing effect of three fluorine atoms. semanticscholar.org | |

| O 1s | C-O-C (Ether) | ~533 eV | Characteristic binding energy for ether oxygen. |

| F 1s | -CF₃ | ~688 - 689 eV | Characteristic binding energy for organofluorine compounds. |

Computational and Theoretical Investigations of 1 Phenoxy 3 Trifluoromethyl Benzene

Quantum Chemical Calculation Methodologies

The study of 1-phenoxy-3-(trifluoromethyl)benzene at a quantum mechanical level involves several computational methodologies, each offering a different balance between accuracy and computational cost. The choice of method depends on the specific properties being investigated and the desired level of precision.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating that each electron moves in the average field of all other electrons.

The primary advantage of the Hartree-Fock method is its fundamental nature, avoiding empirical parameterization. researchgate.net However, it inherently neglects the detailed correlation of electron movements, which can affect the accuracy of the calculated properties. For aromatic systems like this compound, HF calculations can provide a good first approximation of the molecular geometry and orbital energies. The process involves defining a basis set, such as 3-21G or 6-31G(d), which describes the atomic orbitals used in the calculation. researchgate.net While more computationally demanding than semi-empirical methods, HF serves as a baseline for more advanced ab initio techniques that incorporate electron correlation.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the ground state properties of molecules. nih.gov DFT is formally an ab initio method, but in practice, it relies on approximations for the exchange-correlation functional, which describes the complex interactions between electrons.

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. researchgate.net Methods such as AM1, PM3, and the more recent PM7 are significantly faster than ab initio or DFT methods, making them ideal for the rapid screening of large molecules or a large number of related compounds. researchgate.net

The speed of these methods comes from approximations like the neglect of diatomic differential overlap (NDDO) and the use of parameters to estimate complex integrals rather than calculating them directly. While their accuracy can be lower than that of DFT, especially if the molecule under study differs significantly from the compounds used for parameterization, they are highly effective for preliminary conformational analysis and for calculating properties like heats of formation and dipole moments for a quick overview. For this compound, semi-empirical methods could be used to efficiently explore the potential energy surface and identify low-energy conformers before applying more rigorous DFT or ab initio methods for refinement.

Molecular Geometry and Electronic Structure Analysis

Computational methods are employed to perform detailed analyses of the molecular structure and electronic landscape of this compound, providing a microscopic understanding of its characteristics.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, this process is crucial for understanding its preferred shape. The molecule's structure is largely defined by the torsional or dihedral angles between the two phenyl rings and the orientation of the trifluoromethyl group relative to its attached ring.

Conformational analysis of this diphenyl ether would involve systematically rotating the bonds connecting the phenyl rings to the central oxygen atom to map the potential energy surface. This helps identify the global energy minimum conformer as well as other local minima and the energy barriers between them. Theoretical studies on substituted benzene (B151609) derivatives show that substituents can induce small but significant distortions in the benzene ring's geometry. The bulky and highly electronegative -CF3 group is expected to influence the bond lengths and angles of the substituted ring.

Table 1: Representative Geometric Parameters for Substituted Benzenes from Computational Studies This table presents typical calculated values for parent compounds to illustrate expected trends.

| Parameter | Benzene | Toluene | (Trifluoromethyl)benzene |

|---|---|---|---|

| C-C bond length (ring) (Å) | ~1.395 | ~1.396 | ~1.390 |

| C(phenyl)-C(substituent) (Å) | N/A | ~1.510 | ~1.504 |

| C-F bond length (Å) | N/A | N/A | ~1.345 |

| C-C-C angle (ring) (°) | 120.0 | ~120.0 | ~120.0 |

Note: Data is illustrative and based on published calculations for the individual substituted benzenes to provide context for the expected geometry of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For this compound, the analysis would reveal how the electronic domains of the phenoxy group and the trifluoromethyl-substituted ring interact. The trifluoromethyl group is a strong electron-withdrawing group, which typically lowers the energy of both the HOMO and LUMO. The phenoxy group, with its oxygen lone pairs, can act as an electron-donating group. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. Computational studies on related substituted benzenes provide insight into these effects.

Table 2: Illustrative Frontier Orbital Energies from DFT Calculations This table provides representative calculated energy values for related compounds to contextualize the properties of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.7 | 1.3 | 8.0 |

| Phenol (B47542) | -5.9 | 1.6 | 7.5 |

Note: These values are conceptual and derived from typical DFT calculation results for parent molecules to illustrate the electronic effects of the constituent functional groups.

Molecular Electrostatic Potential (MEP) Mapping

Computational analysis of this compound provides critical insights into its electronic structure and reactivity. One of the key theoretical tools employed in this regard is Molecular Electrostatic Potential (MEP) mapping. MEP is a valuable descriptor that helps in understanding the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govajchem-a.com

The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This potential is influenced by the arrangement of the nuclei and electrons within the molecule. The results are typically visualized using a color-coded surface, where different colors represent different levels of electrostatic potential.

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential. The trifluoromethyl (-CF3) group, with its highly electronegative fluorine atoms, would create a region of strong negative electrostatic potential (often depicted in red or yellow). This indicates an area of high electron density, making it a potential site for electrophilic attack. Conversely, the hydrogen atoms of the benzene rings would exhibit positive electrostatic potential (typically shown in blue), signifying electron-deficient regions that are susceptible to nucleophilic attack. The oxygen atom of the ether linkage would also contribute to the negative potential region due to its lone pairs of electrons. mdpi.commdpi.com

The MEP analysis, therefore, provides a qualitative prediction of the molecule's reactivity and its interaction with other chemical species. The distinct separation of positive and negative potential zones on the molecular surface highlights the charge distribution and the molecule's polarity. nih.gov

Atomic Charge Distribution and Bond Orders

To gain a more quantitative understanding of the electronic structure, computational methods are used to determine the atomic charge distribution and bond orders within this compound. These calculations are often performed using methodologies such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis within the framework of Density Functional Theory (DFT). nih.gov

Atomic Charge Distribution: The atomic charges represent the net charge on each atom in the molecule. In this compound, the fluorine atoms of the -CF3 group are expected to carry a significant negative charge due to their high electronegativity. The carbon atom of the -CF3 group, in turn, would have a corresponding positive charge. The oxygen atom of the ether group will also exhibit a negative charge. The carbon atoms of the benzene rings will have varying, smaller charges depending on their position relative to the substituents. This charge distribution is crucial in determining the molecule's dipole moment and its interactions with polar solvents and other molecules. nih.gov

Bond Orders: Bond order is a measure of the number of chemical bonds between two atoms. For the aromatic rings of this compound, the carbon-carbon bonds are expected to have bond orders intermediate between a single and a double bond, which is characteristic of aromatic systems. The C-F bonds in the trifluoromethyl group will have bond orders close to one. Analysis of bond orders can provide insights into the strength and stability of the chemical bonds within the molecule. nih.gov

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Computational methods, particularly DFT, can predict the vibrational frequencies and modes of a molecule with a high degree of accuracy. mdpi.comresearchgate.net For this compound, a full vibrational analysis would predict the frequencies of all its normal modes of vibration.

These predicted frequencies can be correlated with experimental spectra to assign the observed absorption bands to specific molecular motions. The vibrational modes of this compound can be broadly categorized as:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. mdpi.com

C-C stretching vibrations of the aromatic rings: Occurring in the 1600-1400 cm⁻¹ range.

C-O-C stretching of the ether linkage: Expected to appear in the 1275-1200 cm⁻¹ (asymmetric) and 1150-1085 cm⁻¹ (symmetric) regions.

C-F stretching vibrations of the trifluoromethyl group: These are typically strong absorptions in the 1350-1120 cm⁻¹ range.

By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the spectral features can be achieved. This correlation is invaluable for confirming the molecular structure and understanding the intramolecular dynamics.

Thermodynamic and Kinetic Property Predictions

Reaction Pathway and Transition State Analysis

Computational chemistry allows for the theoretical investigation of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. acs.org

For instance, in a hypothetical reaction involving electrophilic substitution on one of the aromatic rings of this compound, computational methods could be used to determine whether the substitution is more likely to occur on the phenoxy-substituted ring or the trifluoromethyl-substituted ring. The calculations would involve optimizing the geometries of the reactants, intermediates, transition states, and products, and calculating their respective energies. Such analyses provide fundamental insights into the reactivity of the molecule and can guide the design of synthetic routes. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations are also extensively used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. semanticscholar.org

For this compound, the proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted. The calculated shifts are then compared with experimental data to aid in the assignment of the NMR spectra. The chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing trifluoromethyl group would be expected to cause a downfield shift (higher ppm values) for the signals of the nearby protons and carbons on its substituted benzene ring. Conversely, the electron-donating phenoxy group would cause an upfield shift (lower ppm values) for the protons and carbons on its ring, particularly at the ortho and para positions. pdx.edu

The following tables provide hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (ortho to -OPh) | 6.9 - 7.1 |

| H (meta to -OPh) | 7.2 - 7.4 |

| H (para to -OPh) | 7.0 - 7.2 |

| H (ortho to -CF₃) | 7.3 - 7.5 |

| H (meta to -CF₃) | 7.4 - 7.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (-OPh) | 155 - 160 |

| C (ortho to -OPh) | 118 - 122 |

| C (meta to -OPh) | 129 - 131 |

| C (para to -OPh) | 123 - 126 |

| C (-CF₃) | 130 - 133 (quartet) |

| C (ortho to -CF₃) | 120 - 124 |

| C (meta to -CF₃) | 128 - 132 |

| C (para to -CF₃) | 125 - 128 |

These predicted values serve as a valuable guide for the interpretation of experimental NMR data and for the structural elucidation of this compound and related compounds.

Research Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The structural framework of 1-phenoxy-3-(trifluoromethyl)benzene, which combines a flexible ether linkage with a phenyl ring substituted by a stable trifluoromethyl group, makes it an important building block in organic synthesis. It serves as a foundational unit for constructing larger, more complex molecules with tailored properties.

This compound and its derivatives are key intermediates in the synthesis of specialty monomers, particularly diamines, which are subsequently used to create high-performance polymers. The synthesis typically involves introducing reactive functional groups, such as nitro and subsequently amino groups, onto the aromatic rings of the parent structure.

For example, derivatives of this compound are used to synthesize fluorinated diamine monomers. A general synthetic route involves the nucleophilic aromatic substitution reaction between a diol and a chloro-nitro-trifluoromethylbenzene compound, followed by the reduction of the resulting dinitro precursor to form the diamine. This process highlights the role of the trifluoromethyl-phenoxy moiety as a stable core upon which reactive functionalities can be built, leading to the creation of monomers essential for specialized polymer production uva.es. These monomers are crucial for producing materials intended for applications demanding high thermal and chemical resistance.

While the phenoxy-(trifluoromethyl)benzene moiety is a staple in polymer science, its direct application as a primary building block for advanced organic frameworks, such as Covalent Organic Frameworks (COFs) or Porous Aromatic Frameworks (PAFs), is not extensively documented in publicly available research. The synthesis of these frameworks typically requires monomers with specific geometries and reactive sites (like boronic acids, aldehydes, or amines) capable of forming strong covalent bonds into extended, porous networks nih.govresearchgate.netrsc.orgresearchgate.net. The structure of this compound itself does not possess the typical functionalities needed for direct polymerization into these frameworks. Research in this area is focused on other functionalized building blocks.

Development of Fluorinated Materials

The incorporation of the -CF3 group is a well-established strategy for developing advanced materials with superior properties. The this compound structure introduces this group into polymer backbones, resulting in materials with enhanced performance characteristics.

One of the most significant applications of monomers derived from this compound is in the synthesis of fluorinated polyimides (PIs). These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of the bulky, hydrophobic -CF3 group via the phenoxy-linked monomer leads to several improvements over non-fluorinated analogues rsc.org:

Improved Solubility: The bulky side groups disrupt polymer chain packing, reducing crystallinity and improving solubility in organic solvents, which facilitates processing.

Lower Dielectric Constant: The fluorine content lowers the polarizability of the polymer chains, resulting in a reduced dielectric constant, a critical property for microelectronics applications.

Enhanced Optical Transparency: The disruption of charge-transfer complexes within the polymer backbone can lead to lighter-colored or colorless polyimide films with high optical transparency.

Increased Hydrophobicity: The fluorine groups impart water-repellent properties to the material surface.

A series of polyimides synthesized from a diamine containing bis(trifluoromethyl) pendant groups demonstrated superior thermal stability, with 5% weight loss temperatures (Td,5%) ranging from 495–533 °C rsc.org.

Interactive Data Table: Properties of Polymers Derived from Trifluoromethyl-Phenoxy Monomers

| Polymer Type | Monomer Used (Derivative) | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td,5%) | Dielectric Constant (at 1MHz) |

| Poly(aryl ether ketone) | (4-(4′-trifluoromethyl)phenoxyphenyl)hydroquinone | 140-177°C | >550°C | 2.67–2.79 |

| Fluorinated Polyimide | Diamine with bis(trifluoromethyl) pendant group | Not Specified | 495-533°C | Not Specified |

Catalysis and Reagent Design

The direct role of this compound in catalysis or as a primary structure for reagent design is not a prominent area of research based on available scientific literature. While trifluoromethylated compounds are crucial in the development of specialized reagents, such as electrophilic trifluoromethylating agents, these typically involve hypervalent iodine or other reactive scaffolds beilstein-journals.orgresearchgate.net. Similarly, in catalysis, while fluorinated ligands can be used to tune the electronic properties of metal centers, the specific use of this compound for this purpose is not widely reported. Research in this field tends to focus on other molecular frameworks to achieve catalytic activity or reagent functionality.

Design of Ligands and Catalysts Incorporating Trifluoromethylaryl Ether Motifs

The incorporation of trifluoromethylaryl ether motifs into ligand structures is a known strategy to modulate the steric and electronic properties of catalysts, thereby influencing their activity, selectivity, and stability. The electron-withdrawing nature of the trifluoromethyl group can significantly impact the electron density at the metal center of a catalyst, which in turn can alter its catalytic performance.

Table 1: Comparison of Related Trifluoromethylated Ligand Precursors

| Precursor Compound | Common Ligand Type Synthesized | Notable Catalytic Applications |

| 3-Bromobenzotrifluoride (B45179) | Triarylphosphines | Cross-coupling reactions |

| 2-Bromobenzotrifluoride | Biaryl phosphines (e.g., for Buchwald-Hartwig amination) | Palladium-catalyzed cross-coupling |

| 4-(Trifluoromethyl)phenol (B195918) | Chiral ligands for asymmetric catalysis | Enantioselective synthesis |

This table presents examples of structurally related compounds and their documented use in ligand synthesis to provide context, as direct data for this compound is unavailable.

Development of Novel Reagents for Trifluoromethylation

Trifluoromethylation reactions are of paramount importance in medicinal chemistry and materials science due to the beneficial effects of the -CF3 group on the physicochemical and biological properties of molecules. The development of new and efficient trifluoromethylating reagents is an active area of research. These reagents can be broadly classified as nucleophilic, electrophilic, or radical sources of the trifluoromethyl group.

A survey of the scientific and patent literature does not reveal instances where this compound is employed as a direct precursor for the synthesis of novel trifluoromethylation reagents. The design of such reagents typically involves the introduction of a functional group that can be readily cleaved to deliver the CF3 moiety. Common strategies involve the use of organometallic reagents, hypervalent iodine compounds, or sulfonium salts. The chemical inertness of the ether linkage and the C-F bonds in this compound makes its direct conversion into a reactive trifluoromethylating agent challenging without significant chemical transformations that are not currently described in the literature.

Table 2: Classes of Common Trifluoromethylation Reagents and Their Precursors

| Reagent Class | Example Reagent | Typical Precursor(s) |

| Nucleophilic | (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | CF3Br, TMSCl, Mg |

| Electrophilic | Togni Reagents (Hypervalent Iodine) | Trifluoroacetic acid, Iodotoluene |

| Radical | Langlois' Reagent (Sodium triflinate) | CF3SO2Cl |

This table illustrates common classes of trifluoromethylation reagents and their typical starting materials to highlight the types of precursors generally utilized in this field, as no data is available for this compound.

Environmental Considerations and Degradation Pathways of Fluorinated Aryl Ethers

Environmental Fate of Fluoroalkylether Substances

The environmental fate of fluoroalkylether substances is governed by their physical-chemical properties and susceptibility to biological and chemical degradation processes. Compounds similar in structure to 1-phenoxy-3-(trifluoromethyl)benzene, such as the herbicide oxyfluorfen (B1678082) [2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene], have been shown to be persistent, likely concentrating in sediment rather than remaining in the water column. oup.comoup.com The high energy of the C-F bond makes such compounds generally resistant to hydrolysis, photolysis, and microbial degradation. nih.gov For many fluorinated aryl ethers, partitioning into soil and sediment is a significant process, where they may persist for extended periods. oup.comoup.com

The biotransformation of fluorinated aryl ethers is a critical pathway influencing their environmental persistence. While the trifluoromethyl group itself is highly recalcitrant to microbial attack, the ether linkage and the aromatic rings are potential sites for enzymatic action. nih.govacs.org

Studies on various ether-containing compounds have identified key microbial degradation mechanisms. Many microbial species that possess monooxygenases or cytochromes P-450 can cleave ether structures. nih.govacs.org For some polyfluorinated ethers, biotransformation is initiated by oxidation (hydroxylation) at a non-fluorinated carbon atom adjacent to the ether group. nih.govuniversityofcalifornia.edu This forms an unstable hemiacetal intermediate that spontaneously cleaves, a process known as O-dealkylation. nih.govacs.org However, this compound lacks an alkyl chain, suggesting that this specific pathway may not be primary.

An alternative pathway involves the microbial degradation of the aromatic rings. Microorganisms, particularly bacteria such as Pseudomonas and fungi like Aspergillus, are known to degrade phenoxy-containing compounds like 3-phenoxybenzoic acid, a metabolite of pyrethroid pesticides. nih.govmdpi.com The degradation process for this compound would likely involve the cleavage of the ether bond to yield phenol (B47542) and 3-(trifluoromethyl)phenol. These phenolic intermediates would then be subject to further degradation, typically through ring hydroxylation and subsequent cleavage by dioxygenase enzymes.

Table 1: Microbial Genera Involved in the Degradation of Structurally Related Compounds

| Microbial Genus | Compound Degraded | Reference |

|---|---|---|

| Pseudomonas | Beta-cypermethrin & 3-phenoxybenzaldehyde | nih.gov |

| Sphingomonas | 3-phenoxybenzoic acid | mdpi.com |

| Aspergillus | 3-phenoxybenzoic acid | mdpi.com |

| Streptomyces | Deltamethrin & 3-phenoxybenzaldehyde | researchgate.net |

| Thermomonas | Chlorobenzene | mdpi.com |

Defluorination, the cleavage of the C-F bond, is a crucial step for the complete mineralization of organofluorine compounds. The C-F bond in a trifluoromethyl group attached to an aromatic ring is exceptionally stable, making its cleavage under typical environmental conditions extremely difficult. nih.govccspublishing.org.cn

While some biotransformation pathways for other fluoroalkylethers can lead to the formation of unstable fluoroalcohol intermediates that spontaneously defluorinate, this is less likely for an aryl-CF3 group. nih.govacs.org Research into the spontaneous aqueous defluorination of trifluoromethylphenols (TFMPs)—potential degradation products of this compound—provides significant insight. Studies have shown that while ortho- and para-substituted TFMPs can undergo complete hydrolytic defluorination under certain aqueous conditions, 3-TFMP (meta-substituted) does not. rsc.org This is because the mechanism relies on the delocalization of the negative charge from the phenolate (B1203915) form to drive the elimination of a fluoride (B91410) ion, a process that is not possible with the meta substitution. rsc.org This suggests that the trifluoromethyl group in this compound and its primary phenolic degradation product is likely to remain intact under hydrolytic environmental conditions.

Chemical and Photolytic Degradation Pathways in Environmental Matrices

In the absence of efficient microbial degradation, abiotic processes such as chemical and photolytic degradation become more important for the environmental transformation of fluorinated aryl ethers. The aromatic rings and the ether linkage are potential targets for these reactions.

Aqueous photochemistry is a significant degradation pathway for many aromatic compounds containing -CF3 moieties that enter sunlit aquatic environments. acs.orgconfex.com Exposure to ultraviolet (UV) radiation, particularly UV-B, can initiate oxidation mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. acs.org This can lead to a complex series of reactions, including oxidative ring cleavage. acs.org The degradation of structurally analogous polybrominated diphenyl ethers (PBDEs) under UV irradiation proceeds through a sequential dehalogenation mechanism, suggesting that photolytic cleavage of bonds on the aromatic system is a plausible pathway. epa.gov For this compound, photolysis could lead to the cleavage of the ether bond or transformation of the aromatic rings, potentially leading to defluorination or the formation of other stable byproducts. acs.orgconfex.com

Formation of Persistent Fluorinated Degradation Products

A significant concern with the environmental degradation of compounds containing the trifluoromethyl group is the potential formation of highly persistent and mobile fluorinated degradation products. rsc.orgacs.org Due to the stability of the CF3 group, degradation pathways that cleave the aromatic ring without breaking the C-F bonds can result in the formation of smaller, stable fluorinated molecules.

One of the most notable persistent degradation products from aryl-CF3 compounds is trifluoroacetic acid (TFA). wikipedia.org TFA is a ubiquitous environmental contaminant known for its high persistence and mobility in water. rsc.org The photochemical oxidation of aryl-CF3 compounds is a recognized source of environmental TFA. acs.orgconfex.com

Studies on 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a known transformation product of the pharmaceutical fluoxetine, have demonstrated that its exposure to UV light results in the formation of TFA. acs.org The mechanism involves multiple oxidative additions to the aromatic ring prior to its cleavage. acs.org The yield of TFA was found to be dependent on pH, with higher yields under acidic conditions compared to alkaline conditions. acs.org Given these findings, it is highly probable that the photolytic degradation of this compound or its degradation product, 3-(trifluoromethyl)phenol, in the environment could also serve as a source of TFA.

Table 2: TFA Yield from Photolysis of 4-(trifluoromethyl)phenol (4-TFMP)

| Condition | TFA Yield (%) | Reference |

|---|---|---|

| Acidic (pH 3) | up to 9.2 | acs.org |

| Alkaline (pH 11) | 1.3 | acs.org |

Analytical Methodologies for Environmental Monitoring of Fluorinated Aromatic Compounds

The detection and quantification of fluorinated aromatic compounds like this compound in environmental matrices require sophisticated analytical techniques due to their typically low concentrations and the complexity of the sample matrices. nih.gov

Targeted analysis is most commonly performed using liquid chromatography (LC) or gas chromatography (GC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS). nih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the quantification of specific parent compounds and their expected degradation products.

Given that a large number of fluorinated byproducts may be formed, non-targeted approaches are also valuable. A common approach is the measurement of Total Organic Fluorine (TOF). researchgate.netrsc.org This involves a step like adsorption onto a sorbent, followed by combustion ion chromatography (CIC), which converts all organic fluorine into fluoride for quantification. researchgate.net This provides a measure of the total burden of fluorinated organic compounds in a sample.

More advanced techniques combine experimental and computational methods. For instance, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy can be used alongside high-resolution mass spectrometry (HRMS) to identify and quantify a wide range of fluorinated products without requiring authentic analytical standards for each compound. acs.org

Table 3: Summary of Analytical Methodologies for Fluorinated Aromatic Compounds

| Technique | Abbreviation | Principle | Application | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Targeted analysis of parent compounds and volatile degradation products. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Separation of non-volatile compounds followed by highly selective and sensitive mass-based detection. | "Gold standard" for targeted analysis of trace levels of PFAS and related compounds in water, soil, and biota. | nih.govresearchgate.net |

| Combustion Ion Chromatography | CIC | Combustion of sample to convert all organic fluorine to hydrogen fluoride, which is then quantified as fluoride by ion chromatography. | Measurement of Total Organic Fluorine (TOF) for a comprehensive assessment of fluorine contamination. | researchgate.netnorden.org |

| ¹⁹F Nuclear Magnetic Resonance Spectroscopy | ¹⁹F NMR | Detects and quantifies different fluorine environments in molecules. | Identification and quantification of known and unknown fluorinated transformation products. | acs.org |

Use in Tracers for Hydrological and Geological Studies

Currently, there is a lack of specific, publicly available scientific literature detailing the use of this compound as a tracer in hydrological and geological studies. While various chemical tracers are employed in these fields to understand water flow paths and subsurface characteristics, the application of this particular fluorinated aryl ether for such purposes is not documented in readily accessible research. Environmental tracers are selected based on a range of properties including detectability at low concentrations, low background levels in the environment, and stability under the conditions of the study.

Environmental Degradation Pathways

The environmental fate of fluorinated aryl ethers, such as this compound, is largely governed by the strong carbon-fluorine bond, which imparts significant chemical stability. nih.gov This stability often results in these compounds being recalcitrant in the environment. nih.gov However, degradation can occur through various mechanisms, primarily microbial biotransformation and, to a lesser extent, abiotic processes.

The presence of the ether linkage and the aromatic rings in this compound offers potential sites for microbial attack. The trifluoromethyl group, in particular, influences the compound's reactivity and susceptibility to degradation.

Microbial degradation of aromatic compounds, including those with trifluoromethyl groups, often requires an initial metabolic activation step. nih.gov This is a common strategy in microbial biodegradation pathways for various environmental chemicals. nih.gov For trifluoromethyl arenes, this activation is crucial for subsequent C-F bond cleavage. nih.gov

The general proposed pathways for the microbial degradation of fluorinated aryl ethers involve:

Hydroxylation: The initial step often involves the enzymatic hydroxylation of the aromatic ring. This is a common activation mechanism for the breakdown of aromatic hydrocarbons.

Ether Cleavage: The ether bond can be a point of enzymatic cleavage, which would break the molecule into a phenolic and a benzene (B151609) derivative.

Defluorination: The cleavage of the carbon-fluorine bond is a critical and often rate-limiting step in the complete mineralization of organofluorine compounds. While direct cleavage is difficult, metabolic activation of the molecule can make the C-F bonds more susceptible to cleavage. nih.gov

Research on the biodegradation of benzotrifluoride (B45747) and its derivatives indicates that numerous microbes are capable of defluorination. nih.gov The specific enzymes and pathways can vary between different microbial species.

Abiotic degradation pathways for fluorinated aryl ethers are generally slow under typical environmental conditions. The stability of the aryl ether bond and the trifluoromethyl group limits degradation by processes such as hydrolysis. Photodegradation in the atmosphere or surface waters may occur, but the rates are highly dependent on environmental conditions and the specific chemical structure.

The following table summarizes the general degradation pathways for fluorinated aryl ethers based on available research for related compounds.

| Degradation Pathway | Description | Key Factors |

| Microbial Hydroxylation | Introduction of a hydroxyl group onto one of the aromatic rings by microbial enzymes. This is often the initial step in activating the molecule for further degradation. | Presence of specific microbial communities with appropriate oxygenase enzymes. |

| Microbial Ether Cleavage | Enzymatic cleavage of the ether bond, breaking the molecule into smaller, more readily degradable components. | Microbial enzymes capable of targeting the ether linkage. |

| Microbial Defluorination | The removal of fluorine atoms from the trifluoromethyl group. This is a crucial step for complete mineralization and is often preceded by other metabolic transformations. nih.gov | Metabolic activation of the molecule to facilitate C-F bond cleavage. nih.gov |

| Photodegradation | Degradation by sunlight, which may occur in the atmosphere or in surface waters. The effectiveness depends on the compound's ability to absorb UV light and the presence of other reactive species. | Wavelength and intensity of sunlight, presence of photosensitizers in the water. |

Table 1: Summary of Potential Degradation Pathways for Fluorinated Aryl Ethers

The following table details research findings on the biodegradation of compounds related to this compound.

| Compound Class | Key Research Finding | Reference |

| Trifluoromethyl Arenes | Numerous microbial species have been reported to be capable of defluorinating benzotrifluoride and its derivatives. | nih.gov |

| Polyfluorinated Compounds (PFCs) | Biodegradation of PFCs often requires an initial metabolic activation at a non-fluorinated part of the molecule to facilitate C-F bond cleavage. | nih.gov |

| Fluorinated Pharmaceuticals | The strong carbon-fluorine bond contributes to the stability and recalcitrance of many fluorinated drugs in the environment. | nih.gov |

Table 2: Research Findings on the Biodegradation of Related Fluorinated Compounds

Q & A

Q. What are the key structural features and physical properties of 1-Phenoxy-3-(trifluoromethyl)benzene?

Methodological Answer: this compound consists of a benzene ring substituted with a phenoxy group (-OPh) at position 1 and a trifluoromethyl group (-CF₃) at position 3. Key properties include:

- Molecular Weight : ~218.16 g/mol (calculated from analogous compounds in ).

- Electron Effects : The -CF₃ group is strongly electron-withdrawing, influencing electronic distribution and reactivity .

- Boiling/Melting Points : Comparable to trifluoromethyl-substituted aromatics (e.g., 1-(trifluoromethyl)benzene boils at ~102°C ).

- Spectroscopic Signatures : Use NMR to confirm -CF₃ presence (δ ≈ -60 ppm) and NMR to resolve aromatic protons (δ 6.5–7.5 ppm) .

Q. What are common synthetic routes for preparing this compound in laboratory settings?

Methodological Answer: Two primary routes are used:

Nucleophilic Aromatic Substitution : React 3-(trifluoromethyl)phenol with a bromobenzene derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Cross-Coupling : Utilize Ullmann or Buchwald-Hartwig coupling between 3-(trifluoromethyl)phenylboronic acid and bromophenol, catalyzed by Pd(0) .

Key Considerations :

- Purify via column chromatography (hexane/ethyl acetate).

- Monitor reaction progress by TLC or GC-MS to avoid over-halogenation byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer: The -CF₃ group deactivates the benzene ring, directing electrophiles to the para position relative to itself (meta to the phenoxy group). For example:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to yield 1-phenoxy-3-(trifluoromethyl)-5-nitrobenzene as the major product .

- Chlorination : FeCl₃-catalyzed reaction with Cl₂ produces 1-phenoxy-3-(trifluoromethyl)-5-chlorobenzene.

Validation : - Computational studies (DFT) predict regioselectivity.

- LC-MS/MS confirms product distribution .

Q. What analytical techniques are most effective for characterizing and differentiating positional isomers of trifluoromethyl-substituted benzene derivatives?

Methodological Answer:

- Mass Spectrometry (HRMS) : Differentiates isomers via exact mass (e.g., 1-phenoxy-3-CF₃ vs. 1-phenoxy-4-CF₃) .

- X-ray Crystallography : Resolves substituent positions in crystalline derivatives .

- Vibrational Spectroscopy : IR peaks for -CF₃ asymmetric stretching (~1130 cm⁻¹) and phenoxy C-O stretching (~1250 cm⁻¹) vary slightly with substitution patterns .

Case Study : - Compare NMR chemical shifts: CF₃ at C3 vs. C4 alters adjacent carbon environments (Δδ ≈ 2–5 ppm) .

Q. How can this compound serve as a precursor in the synthesis of bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : React with Grignard reagents (e.g., CH₃MgBr) to form alkylated derivatives for kinase inhibitors .